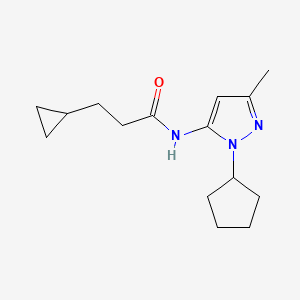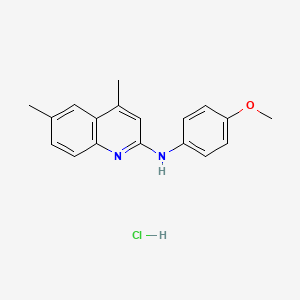
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide, also known as CPP, is a compound that has been extensively studied for its potential use as a research tool in neuroscience. CPP has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in many important physiological and pathological processes in the brain.
Mécanisme D'action
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the magnitude of LTP.
Biochemical and Physiological Effects:
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been shown to have a number of biochemical and physiological effects in the brain. These include a reduction in the magnitude of LTP, as well as an increase in the threshold for inducing LTP. N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has also been shown to block the induction of long-term depression (LTD), another important synaptic plasticity process in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide in lab experiments is its high affinity for the NMDA receptor. This allows researchers to selectively block the activity of the receptor and study its effects on various physiological and pathological processes. However, one of the limitations of using N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide is that it is not a selective antagonist, and can also block the activity of other glutamate receptors.
Orientations Futures
There are a number of future directions for research on N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide and its effects on the NMDA receptor. One area of interest is the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more selective NMDA receptor antagonists, which could be used to study the specific roles of different subtypes of the receptor in various physiological and pathological processes.
Méthodes De Synthèse
The synthesis of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide involves a multi-step process that begins with the reaction of cyclopentanone with methyl hydrazine to form 1-cyclopentyl-3-methyl-1H-pyrazole. This intermediate is then reacted with cyclopropylcarbonyl chloride to form N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide.
Applications De Recherche Scientifique
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been used extensively in scientific research to study the role of the NMDA receptor in various physiological and pathological processes in the brain. One of the most important applications of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide has been in the study of long-term potentiation (LTP), a process that is thought to underlie learning and memory.
Propriétés
IUPAC Name |
N-(2-cyclopentyl-5-methylpyrazol-3-yl)-3-cyclopropylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11-10-14(16-15(19)9-8-12-6-7-12)18(17-11)13-4-2-3-5-13/h10,12-13H,2-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRQWCSPSLWYIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCC2CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-3-cyclopropylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)


![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)

![N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)


![5-(4-morpholinyl)-N-[3-(4-morpholinyl)propyl]-2-nitroaniline](/img/structure/B5157738.png)
![3,4-dimethoxy-N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5157765.png)